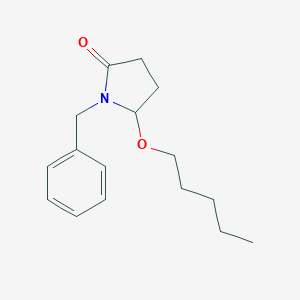

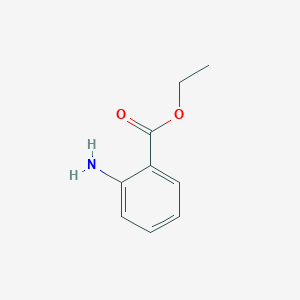

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone

Vue d'ensemble

Description

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Rimonabant was originally developed as an anti-obesity drug, but it was later found to have potential therapeutic applications in a variety of other areas.

Mécanisme D'action

Rimonabant works by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, Rimonabant reduces the activity of the endocannabinoid system, which is involved in a variety of physiological processes, such as appetite, metabolism, and pain sensation.

Effets Biochimiques Et Physiologiques

Rimonabant has a variety of biochemical and physiological effects, depending on the area of application. In obesity, Rimonabant reduces appetite and food intake, increases energy expenditure, and improves metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant reduces the reinforcing effects of drugs of abuse, such as cocaine and nicotine, by blocking the CB1 receptor. In neurodegenerative diseases, Rimonabant has neuroprotective effects and improves cognitive function by reducing inflammation and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

Rimonabant has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.

Orientations Futures

There are several future directions for the study of Rimonabant. One direction is the development of more potent and selective CB1 receptor antagonists, which can improve the precision of manipulating the endocannabinoid system. Another direction is the study of Rimonabant in combination with other drugs, such as opioids and antidepressants, to explore potential synergistic effects. Additionally, the study of Rimonabant in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, can provide valuable insights into its neuroprotective effects.

Applications De Recherche Scientifique

Rimonabant has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and neurodegenerative diseases. In obesity, Rimonabant was found to reduce body weight and improve metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant was found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In neurodegenerative diseases, Rimonabant was found to have neuroprotective effects and improve cognitive function.

Propriétés

Numéro CAS |

136410-31-6 |

|---|---|

Nom du produit |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

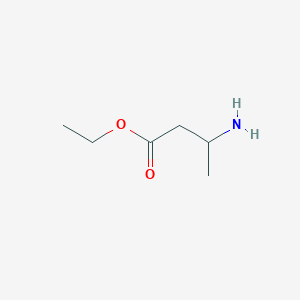

Formule moléculaire |

C16H23NO2 |

Poids moléculaire |

261.36 g/mol |

Nom IUPAC |

1-benzyl-5-pentoxypyrrolidin-2-one |

InChI |

InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |

Clé InChI |

XKOHHZFUCYPIMA-UHFFFAOYSA-N |

SMILES |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

SMILES canonique |

CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |

Synonymes |

(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)